1-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-1H-imidazole-4-sulfonamide
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Overview
Description
1-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-1H-imidazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonamide group, and a thiophene-furan moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 1-methylimidazole with a sulfonyl chloride derivative, followed by the introduction of the thiophene-furan moiety through a series of coupling reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where halogenated derivatives can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated reagents, strong bases like sodium hydride, solvents like DMF or THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group results in the corresponding amine.
Scientific Research Applications
1-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-1H-imidazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, influencing enzymatic activities, while the sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The thiophene-furan moiety may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-1H-imidazole-4-carboxamide
- 1-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-1H-imidazole-4-thiol
- 1-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-1H-imidazole-4-amine
Uniqueness
1-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-1H-imidazole-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-methyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c1-16-8-13(14-9-16)21(17,18)15-7-10-4-5-11(19-10)12-3-2-6-20-12/h2-6,8-9,15H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPBWYCJXYIHDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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